molecular formula C15H15N7O B2430244 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide CAS No. 2310038-73-2

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide

Cat. No.: B2430244
CAS No.: 2310038-73-2
M. Wt: 309.333
InChI Key: COCWMWXVRVYEJV-UHFFFAOYSA-N
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Description

N-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide (CAS 2310038-73-2) is a synthetically designed small molecule with a molecular formula of C15H15N7O and a molecular weight of 309.33 g/mol . This complex heterocyclic compound features a triazolo[4,3-b]pyridazine core linked to a picolinamide group via an N-methylazetidine bridge. The integrated multi-heterocyclic structure of this compound is of significant interest in medicinal chemistry and drug discovery research. Compounds based on the [1,2,4]triazolo[4,3-b]pyridazine scaffold are actively investigated for their potential as kinase inhibitors, with recent studies highlighting their application against oncology targets such as c-Met and Pim-1 kinases . The presence of both the triazolo-pyridazine and the pyridine-carboxamide components contributes to the molecule's stability and potential bioactivity, making it a valuable scaffold for further optimization and structure-activity relationship (SAR) studies . Researchers can utilize this compound as a key intermediate or a lead structure in developing novel therapeutic agents. Available chemical data indicates this compound has a topological polar surface area of approximately 79.5 Ų and an XLogP3 value of 0.5, which are parameters useful in early-stage drug development assessments . This product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O/c1-20(15(23)12-4-2-3-7-16-12)11-8-21(9-11)14-6-5-13-18-17-10-22(13)19-14/h2-7,10-11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCWMWXVRVYEJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide typically involves multiple steps:

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This often involves:

Chemical Reactions Analysis

Types of Reactions

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide is unique due to its combination of the triazolopyridazine core, azetidine ring, and picolinamide moiety, which together contribute to its potent biological activities and potential as a therapeutic agent .

Biological Activity

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide is a compound of interest in medicinal chemistry due to its structural complexity and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Azetidine ring : A four-membered saturated heterocycle.
  • Triazolo-pyridazine moiety : A fused bicyclic structure known for various biological activities.
  • Picolinamide group : Contributes to potential interactions with biological targets.

Molecular Formula

The molecular formula is C15H17N5C_{15}H_{17}N_{5}, indicating the presence of 15 carbon atoms, 17 hydrogen atoms, and 5 nitrogen atoms.

Molecular Weight

The molecular weight is approximately 273.34 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo-pyridazine derivatives. For instance, compounds similar to this compound were evaluated for their inhibitory activity against c-Met kinase, a critical target in cancer therapy. The following findings were reported:

CompoundCell LineIC50 (µM)
12e A5491.06 ± 0.16
12e MCF-71.23 ± 0.18
12e HeLa2.73 ± 0.33

Compound 12e demonstrated significant cytotoxicity against these cancer cell lines and comparable activity to Foretinib, a known c-Met inhibitor .

The mechanism by which this compound exerts its effects involves:

  • Inhibition of Kinases : The compound binds to the ATP-binding site of c-Met kinase, disrupting signaling pathways involved in tumor growth and metastasis.
  • Induction of Apoptosis : Studies indicate that compounds in this class can induce late apoptosis in cancer cells and cause cell cycle arrest at the G0/G1 phase .

Other Biological Activities

In addition to anticancer properties, related compounds have shown promise in other areas:

  • Antimicrobial Activity : Some derivatives exhibit activity against various bacterial strains.
  • Anti-inflammatory Effects : Certain triazolo-pyridazine derivatives have been studied for their potential to modulate inflammatory responses.

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several triazolo-pyridazine derivatives on human cancer cell lines. The results indicated that modifications in substituents significantly affected biological activity. For example:

CompoundSubstituentCytotoxicity (IC50 µM)
12a None>10
12b Fluoro5.67
12c Bromo3.45

This study emphasizes the importance of structural modifications in enhancing biological efficacy .

Case Study 2: Structure–Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on triazolo-pyridazine derivatives. Key findings included:

  • The presence of halogen substituents on aromatic rings improved potency.
  • The introduction of alkyl groups on the azetidine ring enhanced binding affinity to target proteins.

These insights guide future design strategies for developing more effective therapeutic agents .

Q & A

Basic: What are the key considerations for optimizing the synthesis of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide?

Methodological Answer:
Synthetic optimization should focus on:

  • Reaction Conditions : Temperature (e.g., 60–80°C for cyclization steps) and solvent selection (e.g., anhydrous EtOH or DMF) to enhance regioselectivity .
  • Catalyst Systems : Use of TTMSS (tris(trimethylsilyl)silane) for radical-mediated coupling reactions, improving yields up to 44% in model systems .
  • Purification : Employ flash column chromatography (e.g., 70–100% EtOAc in petroleum ether) to isolate intermediates and final products .
  • High-Throughput Screening : Automated platforms to test diverse reagent combinations for multi-step reactions .

Basic: Which analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:
Essential techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the triazolo-pyridazine core and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ions (e.g., [M+H]⁺) and rule out side products .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation under stress conditions .

Basic: How can researchers ensure the stability of this compound during storage and handling?

Methodological Answer:

  • Storage Conditions : Store at –20°C under inert gas (argon) to prevent oxidation of the azetidine ring .
  • Solubility Testing : Pre-screen solvents (e.g., DMSO, acetonitrile) to avoid precipitation in biological assays .
  • Degradation Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to identify hydrolytic or photolytic degradation pathways .

Advanced: What strategies are recommended for elucidating the mechanism of action (MoA) of this compound?

Methodological Answer:

  • Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler™) to identify targets, given structural similarity to CDK8 inhibitors .
  • Cellular Thermal Shift Assay (CETSA) : Validate target engagement by measuring thermal stabilization of proteins in cell lysates .
  • Gene Knockdown : siRNA silencing of putative targets (e.g., inflammatory kinases) to correlate with anti-inflammatory activity observed in vitro .

Advanced: How should researchers address contradictory bioactivity data (e.g., anti-inflammatory vs. anticancer effects)?

Methodological Answer:

  • Dose-Response Analysis : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., MCF-7 vs. THP-1) to differentiate tissue-specific effects .
  • Off-Target Screening : Use proteome-wide affinity chromatography to identify unintended interactions with non-kinase targets .
  • Pathway Enrichment : RNA-seq or phosphoproteomics to map divergent signaling pathways (e.g., NF-κB vs. MAPK) activated in different contexts .

Advanced: What methodologies are effective for structure-activity relationship (SAR) studies on this scaffold?

Methodological Answer:

  • Fragment Replacement : Systematically modify substituents (e.g., cyclopropyl vs. tert-butyl groups) and measure changes in potency using IC₅₀ values (Table 1) .
Substituent (R)IC₅₀ (Kinase X)Solubility (µM)
Cyclopropyl12 nM45
tert-Butyl8 nM28
  • Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding poses with kinase ATP pockets .
  • Metabolic Stability : Microsomal assays (human liver microsomes) to correlate structural modifications with half-life improvements .

Advanced: How can reaction conditions be optimized for late-stage functionalization of the triazolo-pyridazine core?

Methodological Answer:

  • Oxidation/Reduction : Use LiAlH₄ for selective reduction of pyridazine nitrogens or KMnO₄ for controlled oxidation of azetidine rings .
  • Cross-Coupling : Pd-catalyzed Suzuki-Miyaura reactions (Pd(PPh₃)₄, K₂CO₃) to introduce aryl/heteroaryl groups at the 3-position .
  • Protecting Groups : Employ Boc-protection for the azetidine amine during halogenation steps to prevent side reactions .

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